N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide
Description
N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide is a synthetic organic compound that features a piperidine ring substituted with a fluoro-hydroxybenzoyl group and a methylpropanamide moiety
Properties
IUPAC Name |
N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-10(2)15(21)18-11-5-4-8-19(9-11)16(22)14-12(17)6-3-7-13(14)20/h3,6-7,10-11,20H,4-5,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFWWJWVOSBZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCN(C1)C(=O)C2=C(C=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxybenzoyl group: This step often involves the use of fluorinated benzoyl chloride and a suitable base to facilitate the substitution reaction.
Attachment of the methylpropanamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxybenzoyl group may play a crucial role in binding to these targets, while the piperidine ring and methylpropanamide moiety contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
- N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-4-yl]-2-methylpropanamide
- N-[1-(2-chloro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide
- N-[1-(2-fluoro-6-methoxybenzoyl)piperidin-3-yl]-2-methylpropanamide
Comparison:
- N-[1-(2-fluoro-6-hydroxybenzoyl)piperidin-3-yl]-2-methylpropanamide is unique due to the presence of both a fluoro and hydroxy group on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity.
- Compounds with different substituents (e.g., chloro or methoxy) may exhibit different pharmacokinetic and pharmacodynamic properties, making them suitable for different applications.
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